molecular formula C20H21N9O6 B12770264 Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- CAS No. 82151-89-1

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-

Cat. No.: B12770264
CAS No.: 82151-89-1
M. Wt: 483.4 g/mol
InChI Key: VPSRBWFQJWKFRV-LBPRGKRZSA-N
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Description

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and is characterized by the presence of a pteridine ring, which is a key structural component in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-diamino-6-(chloromethyl)pteridine, which is then reacted with p-aminobenzoic acid to form an intermediate compound. This intermediate is further reacted with glycine and L-aspartic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the pteridine ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has several scientific research applications:

Mechanism of Action

The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and receptors, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to therapeutic effects, particularly in cancer cells where it can interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.

    Folic Acid: Another compound with a pteridine ring, essential for DNA synthesis and repair.

    Leucovorin: A folate analog used to enhance the effects of methotrexate.

Uniqueness

Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is unique due to its specific combination of aspartic acid and pteridine structures, which confer distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

82151-89-1

Molecular Formula

C20H21N9O6

Molecular Weight

483.4 g/mol

IUPAC Name

(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C20H21N9O6/c21-16-15-17(29-20(22)28-16)24-7-11(26-15)6-23-10-3-1-9(2-4-10)18(33)25-8-13(30)27-12(19(34)35)5-14(31)32/h1-4,7,12,23H,5-6,8H2,(H,25,33)(H,27,30)(H,31,32)(H,34,35)(H4,21,22,24,28,29)/t12-/m0/s1

InChI Key

VPSRBWFQJWKFRV-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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